SQ28603

Description

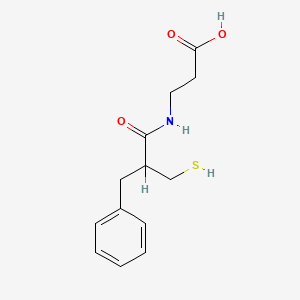

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTDTVUDURCGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905805 | |

| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100845-83-8 | |

| Record name | SQ 28603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SQ28603: A Selective Neutral Endopeptidase Inhibitor for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Neutral endopeptidase (EC 3.4.24.11) is a zinc-dependent metalloprotease located on the surface of various cells, including those in the kidneys, lungs, and cardiovascular system. NEP plays a critical role in the inactivation of a range of bioactive peptides, most notably atrial natriuretic peptide (ANP), bradykinin, and enkephalins. The inhibition of NEP has emerged as a promising therapeutic strategy for conditions characterized by sodium and water retention and elevated blood pressure, such as hypertension and congestive heart failure. By blocking NEP, inhibitors like SQ28603 increase the circulating levels and prolong the activity of endogenous natriuretic peptides, thereby promoting vasodilation, natriuresis, and diuresis.

This compound is a selective inhibitor of neutral endopeptidase. This guide will synthesize the key findings from preclinical studies, present the available quantitative data, and outline the experimental approaches used to characterize the pharmacological profile of this compound.

Mechanism of Action: The Neutral Endopeptidase Signaling Pathway

This compound exerts its effects by inhibiting neutral endopeptidase, which is the primary enzyme responsible for the degradation of atrial natriuretic peptide (ANP). The downstream signaling cascade is initiated by the binding of ANP to its receptor, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.

Quantitative In Vivo Data

While specific Ki or IC50 values for this compound are not publicly available, its potent in vivo activity has been documented in conscious animal models. The following tables summarize the key quantitative findings from studies in deoxycorticosterone acetate (DOCA)/salt hypertensive rats and conscious cynomolgus monkeys.

Table 1: Effects of Intravenous this compound in Conscious DOCA/Salt Hypertensive Rats [1]

| Parameter | Vehicle Control | This compound (300 µmol/kg, i.v.) |

| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 |

| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 |

| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 |

| Plasma ANP (fmol/mL) | 98 ± 14 | 333 ± 108 |

| Kidney NEP Activity Reduction (%) | - | 95% |

| Lung NEP Activity Reduction (%) | - | 77% |

Table 2: Effects of Intravenous this compound in Conscious Cynomolgus Monkeys [2]

| Parameter | Baseline | This compound (300 µmol/kg, i.v.) |

| Urinary Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 |

| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 |

Table 3: Effects of Intravenous this compound in Conscious Cynomolgus Monkeys Receiving a Continuous Infusion of Atrial Natriuretic Peptide (10 pmol/kg/min) [2]

| Parameter | ANP Infusion Alone | ANP Infusion + this compound (300 µmol/kg, i.v.) |

| Mean Arterial Pressure (mmHg) | - | -13 ± 5 (change from ANP infusion baseline) |

| Urinary Sodium Excretion (µEq/min) | 6.6 ± 3.2 | 31.3 ± 6.0 |

| Urinary cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 |

| Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 |

Experimental Protocols

Detailed, step-by-step protocols for the specific studies involving this compound are not fully available. However, based on the published literature, the following sections outline the general methodologies employed.

In Vitro Neutral Endopeptidase Inhibition Assay (General Protocol)

A definitive protocol for this compound is not available. A general approach to determine the in vitro potency of a NEP inhibitor would involve the following steps:

-

Enzyme Source: Purified recombinant neutral endopeptidase or tissue homogenates rich in NEP (e.g., from kidney or lung) would be used.

-

Substrate: A fluorogenic or radiolabeled substrate of NEP, such as [³H]-Thiorphan or a quenched fluorescent peptide, would be employed.

-

Incubation: The enzyme, substrate, and varying concentrations of the test inhibitor (this compound) are incubated in a suitable buffer at a controlled temperature and pH.

-

Detection: The reaction is stopped, and the amount of product formed is quantified. For a fluorogenic substrate, fluorescence is measured. For a radiolabeled substrate, the cleaved, radiolabeled fragment is separated from the intact substrate, and radioactivity is counted.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

In Vivo Hemodynamic and Renal Function Assessment in Conscious Animals

The in vivo studies with this compound were conducted in conscious, chronically instrumented rats and monkeys to avoid the confounding effects of anesthesia.

Animal Preparation:

-

Animals undergo a sterile surgical procedure to implant catheters in a major artery (e.g., femoral or carotid artery) for blood pressure monitoring and blood sampling, and in a major vein (e.g., femoral or jugular vein) for drug administration.

-

For urine collection, a bladder catheter may be implanted.

-

Animals are allowed a recovery period of several days to a week to ensure they are in a stable, unstressed state before the experiment.

Experimental Procedure:

-

On the day of the experiment, the animal is placed in a metabolic cage that allows for the separate collection of urine and feces.

-

The arterial and venous catheters are connected to the recording and infusion equipment, respectively.

-

A baseline period is established to record stable measurements of mean arterial pressure, heart rate, and urine output.

-

This compound or vehicle is administered intravenously, either as a bolus injection or a continuous infusion.

-

Hemodynamic parameters are continuously monitored, and urine is collected at timed intervals.

-

Blood samples are collected at specified time points to measure plasma levels of ANP, cGMP, and other relevant biomarkers.

-

Urine samples are analyzed for volume, sodium concentration (for natriuresis), and cGMP levels.

Selectivity of this compound

While quantitative data on the selectivity of this compound against other metalloproteinases is not available, the in vivo studies suggest a high degree of selectivity for neutral endopeptidase. The observed physiological effects, such as increased plasma ANP and urinary cGMP, are consistent with the known consequences of NEP inhibition. Further studies would be required to definitively characterize the selectivity profile of this compound against a panel of related enzymes, such as angiotensin-converting enzyme (ACE) and other metalloproteinases.

The logical relationship of this compound's selective action is depicted below.

Conclusion

This compound is a potent and selective inhibitor of neutral endopeptidase that has demonstrated significant efficacy in preclinical models of hypertension. Its ability to increase circulating levels of atrial natriuretic peptide leads to desirable physiological responses, including natriuresis, diuresis, and a reduction in blood pressure. While a more detailed characterization of its in vitro potency and selectivity would be beneficial, the available in vivo data strongly support its utility as a valuable research tool for investigating the role of the NEP system in cardiovascular and renal physiology. Furthermore, the pharmacological profile of this compound suggests that compounds with this mechanism of action hold therapeutic promise for the management of cardiovascular diseases. Further research is warranted to fully elucidate its kinetic properties and to explore its potential in other relevant disease models.

References

The Early Research and Discovery of SQ28603: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ28603, chemically identified as N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-β-alanine, emerged from early research as a potent and selective inhibitor of neutral endopeptidase (NEP) 3.4.24.11. This enzyme plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to physiological effects such as vasodilation and natriuresis. This whitepaper provides an in-depth technical guide to the foundational research and discovery of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Neutral Endopeptidase Inhibition

Neutral endopeptidase is a zinc-dependent metalloprotease responsible for the breakdown of various signaling peptides. A primary substrate for NEP is Atrial Natriuretic Peptide (ANP), a hormone released by cardiac atria in response to high blood pressure and volume expansion. ANP promotes the excretion of sodium and water by the kidneys and relaxes blood vessels, thereby lowering blood pressure.

This compound acts as a competitive inhibitor of NEP, preventing the degradation of ANP. This leads to elevated levels of ANP in the plasma, amplifying its physiological effects, including increased intracellular cyclic guanosine monophosphate (cGMP), which mediates many of the downstream effects of ANP.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: Effects of this compound in Conscious Deoxycorticosterone Acetate (DOCA)/Salt Hypertensive Rats

| Parameter | Vehicle | This compound (300 µmol/kg i.v.) | Fold Change |

| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 | ↓ 1.15 |

| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 | ↑ 5.24 |

| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 | ↑ 1.99 |

| Plasma ANP (fmol/mL) | 98 ± 14 | 333 ± 108 | ↑ 3.40 |

| Kidney NEP Activity (µmol/min) | 18.35 ± 0.61 | 1.28 ± 0.08 | ↓ 14.34 |

| Lung NEP Activity (µmol/kg) | 0.92 ± 0.14 | 0.29 ± 0.03 | ↓ 3.17 |

Table 2: Effects of this compound in Conscious Cynomolgus Monkeys

| Parameter | Vehicle | This compound (300 µmol/kg i.v.) | Fold Change |

| Urinary Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 | ↑ 2.92 |

| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | ↑ 1.52 |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound action.

Caption: Generalized experimental workflow for in vivo studies of this compound.

Experimental Protocols

Synthesis of N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-β-alanine (this compound)

-

Preparation of the Phenylpropanoic Acid Moiety: Start with a suitable derivative of 3-phenylpropanoic acid. Introduce a protected thiol group (e.g., as a trityl thioether) at the 2-position. The carboxylic acid can be activated for amide bond formation (e.g., conversion to an acid chloride or use of coupling agents like DCC/HOBt).

-

Amide Bond Formation: The activated phenylpropanoic acid derivative is reacted with the amino group of a β-alanine ester (e.g., ethyl ester) in an appropriate solvent (e.g., dichloromethane or DMF) in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Deprotection: The protecting group on the thiol is removed (e.g., acidic cleavage of the trityl group). If an ester of β-alanine was used, it is saponified (e.g., with NaOH) to yield the final carboxylic acid. Purification is typically achieved by chromatography.

In Vivo Studies in Conscious Hypertensive Rats

-

Animal Model: Male DOCA (deoxycorticosterone acetate)/salt-induced hypertensive rats are used as a model of hypertension.

-

Surgical Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). The catheters are exteriorized at the back of the neck.

-

Housing and Acclimatization: Animals are housed individually and allowed to recover from surgery. They are accustomed to the experimental setup to minimize stress-induced physiological changes.

-

Experimental Procedure:

-

A baseline period of measurements is established where mean arterial pressure (MAP) is continuously recorded, and urine is collected for baseline analysis of sodium and cGMP levels.

-

This compound (e.g., 300 µmol/kg) or vehicle is administered as an intravenous bolus.

-

MAP is continuously monitored post-administration.

-

Urine is collected at specified intervals to determine the excretion rates of sodium and cGMP.

-

At the end of the experiment, blood samples are collected for the determination of plasma ANP concentrations. Tissues such as the kidney and lungs are harvested to measure NEP activity.

-

Measurement of Physiological and Biochemical Parameters

-

Mean Arterial Pressure (MAP): The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system.

-

Urinary Sodium and cGMP Analysis:

-

Sodium: Urinary sodium concentration is typically measured using a flame photometer or an ion-selective electrode.

-

cGMP: Urinary cGMP levels are quantified using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.

-

-

Plasma Atrial Natriuretic Peptide (ANP) Analysis: Plasma ANP concentrations are determined by radioimmunoassay (RIA). This involves the competitive binding of radiolabeled ANP and unlabeled ANP (from the sample) to a limited number of ANP-specific antibodies.

-

Neutral Endopeptidase (NEP) Activity Assay:

-

Tissues (kidney, lung) are homogenized in a suitable buffer.

-

The homogenate is incubated with a synthetic NEP substrate (e.g., a fluorogenic peptide).

-

The rate of substrate cleavage is measured by detecting the product (e.g., fluorescence intensity), which is proportional to the NEP activity in the sample.

-

Conclusion

The early research on this compound definitively established its role as a potent inhibitor of neutral endopeptidase. The in vivo studies in relevant animal models of hypertension provided compelling evidence for its mechanism of action: by preventing the degradation of ANP, this compound leads to significant reductions in blood pressure and increases in natriuresis and diuresis. The quantitative data and experimental methodologies outlined in this whitepaper provide a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of NEP inhibition.

An In-depth Technical Guide to SQ28603: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ28603, also known by its chemical name 3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid, is a potent and selective inhibitor of the enzyme Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to physiological effects such as vasodilation, natriuresis, and diuresis. This positions this compound as a compound of significant interest in the research and development of therapeutics for cardiovascular diseases, particularly hypertension.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes a summary of key experimental data, detailed methodologies for relevant assays, and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is an organic compound with a well-defined chemical structure that is central to its inhibitory activity against Neutral Endopeptidase.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier | Value |

| IUPAC Name | 3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid[1] |

| Alternate Name | N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-beta-alanine |

| CAS Number | 100845-83-8[1] |

| PubChem CID | 123742[1] |

| ChEMBL ID | CHEMBL196902[1] |

| Molecular Formula | C₁₃H₁₇NO₃S[1] |

| SMILES | C1=CC=C(C=C1)CC(C(=O)NCCS)C(=O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 267.35 g/mol | PubChem[1] |

| Monoisotopic Mass | 267.09291458 Da | PubChem[1] |

| Topological Polar Surface Area | 67.4 Ų | PubChem[1] |

| Complexity | 277 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Synthesis

The synthesis of this compound is a complex multi-step process that is typically carried out under controlled laboratory conditions. While specific, detailed protocols are proprietary and not publicly available, the synthesis generally involves the coupling of a protected β-alanine derivative with a protected 2-benzyl-3-mercaptopropanoic acid derivative, followed by deprotection steps to yield the final active compound. The key starting materials are derivatives of β-alanine and 2-benzyl-3-mercaptopropanoic acid. The complexity of the synthesis underscores the need for expertise in organic chemistry for its preparation.

Mechanism of Action: Neutral Endopeptidase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of Neutral Endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of Atrial Natriuretic Peptide (ANP), a hormone that plays a critical role in regulating blood pressure and fluid balance.

By inhibiting NEP, this compound prevents the breakdown of ANP, leading to an increase in its plasma concentration. Elevated ANP levels then exert their physiological effects by binding to natriuretic peptide receptors, which in turn increases intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling cascade results in vasodilation, increased glomerular filtration rate, and inhibition of sodium reabsorption in the kidneys, collectively leading to a reduction in blood pressure.

Caption: Mechanism of action of this compound.

Pharmacological Effects and In Vivo Data

The pharmacological effects of this compound have been investigated in several preclinical models, demonstrating its potential as an antihypertensive agent.

Antihypertensive Effects in DOCA-Salt Hypertensive Rats

Studies in conscious deoxycorticosterone acetate (DOCA)/salt hypertensive rats have shown that intravenous administration of this compound leads to a significant reduction in mean arterial pressure (MAP).

Table 3: Effect of this compound on Mean Arterial Pressure (MAP) in Conscious DOCA-Salt Hypertensive Rats

| Treatment | Dose | Change in MAP (mmHg) | Time Point |

| This compound | 300 µmol/kg, i.v. | ↓ from 177 ± 12 to 154 ± 8 | 2 hours |

| This compound Infusion | 3.7 µmol/kg/min | ↓ from 180 ± 7 to 142 ± 7 | 6 hours |

Renal Effects and Biomarker Modulation

In addition to its effects on blood pressure, this compound has been shown to modulate key renal parameters and biomarkers associated with the NEP pathway.

Table 4: Effects of this compound on Renal Parameters and Biomarkers

| Parameter | Animal Model | Treatment | Result |

| Urinary Sodium Excretion | Conscious DOCA-Salt Hypertensive Rats | 300 µmol/kg, i.v. | ↑ from 51.2 ± 17.3 to 102.1 ± 26.7 µEq/kg/min (within 20 min) |

| Urinary cGMP Excretion | Conscious DOCA-Salt Hypertensive Rats | 300 µmol/kg, i.v. | ↑ from 204 ± 70 to 1,068 ± 326 pmol/kg/min (within 2 hours) |

| Plasma ANP Concentration | Conscious DOCA-Salt Hypertensive Rats | 3.7 µmol/kg/min infusion | ↑ to 333 ± 108 fmol/ml (vs. 98 ± 14 fmol/ml in vehicle) |

| Kidney NEP Activity | Conscious DOCA-Salt Hypertensive Rats | 3.7 µmol/kg/min infusion | ↓ by 95% (1.28 ± 0.08 vs. 18.35 ± 0.61 µmol/min in vehicle) |

| Lung NEP Activity | Conscious DOCA-Salt Hypertensive Rats | 3.7 µmol/kg/min infusion | ↓ by 77% (0.29 ± 0.03 vs. 0.92 ± 0.14 µmol/kg in vehicle) |

| Urinary Sodium Excretion | Conscious Cynomolgus Monkeys | 300 µmol/kg, i.v. | ↑ from 4.9 ± 2.3 to 14.3 ± 2.1 µequiv./min |

| Urinary cGMP Excretion | Conscious Cynomolgus Monkeys | 300 µmol/kg, i.v. | ↑ from 118 ± 13 to 179 ± 18 pmol/min |

Experimental Protocols

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against NEP.

Materials:

-

Recombinant Human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)

-

Assay Buffer: 50 mM Tris, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂

-

This compound (test inhibitor)

-

Thiorphan (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound and Thiorphan in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Prepare serial dilutions of the inhibitors in Assay Buffer.

-

Prepare a working solution of the NEP enzyme in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Reaction:

-

Add 20 µL of the inhibitor dilutions (or buffer for control) to the wells of the microplate.

-

Add 40 µL of the NEP enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 320/420 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro NEP inhibition assay.

In Vivo Antihypertensive Study in DOCA-Salt Hypertensive Rats

This protocol describes the induction of hypertension in rats and the subsequent evaluation of the antihypertensive effects of this compound.

Animal Model:

-

Male Sprague-Dawley rats (150-200 g)

Induction of Hypertension:

-

Unilateral Nephrectomy: Anesthetize the rats and surgically remove the left kidney.

-

DOCA Administration: One week after nephrectomy, administer deoxycorticosterone acetate (DOCA) via subcutaneous injection (e.g., 25 mg/kg, twice weekly) or subcutaneous implantation of a DOCA pellet.

-

High-Salt Diet: Replace drinking water with a 1% NaCl solution.

-

Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. Hypertension typically develops within 3-4 weeks.

Experimental Procedure:

-

Animal Groups:

-

Group 1: Normotensive control (no surgery or treatment)

-

Group 2: DOCA-salt hypertensive control (vehicle administration)

-

Group 3: DOCA-salt hypertensive + this compound (e.g., 300 µmol/kg, i.v.)

-

-

Drug Administration: Once hypertension is established, administer this compound or vehicle intravenously.

-

Data Collection:

-

Continuously monitor mean arterial pressure (MAP) via an implanted catheter.

-

Collect urine at specified intervals to measure sodium and cGMP excretion.

-

Collect blood samples to determine plasma ANP concentrations.

-

At the end of the study, harvest tissues (e.g., kidney, lung) to measure NEP activity.

-

Caption: Workflow for the in vivo DOCA-salt hypertension study.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Neutral Endopeptidase. Its ability to increase endogenous levels of Atrial Natriuretic Peptide translates into significant antihypertensive and natriuretic effects in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of NEP inhibition and the specific properties of this compound. Further research is warranted to fully elucidate its clinical utility in the management of cardiovascular diseases.

References

The Role of SQ28603 in the Natriuretic Peptide System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ28603, also known as N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-β-alanine, is a potent and selective inhibitor of neutral endopeptidase (NEP), a key enzyme in the natriuretic peptide system. NEP, a zinc-dependent metalloprotease, is responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound effectively increases the circulating levels of these peptides, thereby potentiating their beneficial physiological effects, including vasodilation, natriuresis, and diuresis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. Although this compound's development was discontinued at the preclinical stage, its study provides valuable insights into the therapeutic potential of NEP inhibition in cardiovascular diseases.

Introduction to the Natriuretic Peptide System

The natriuretic peptide system is a critical counter-regulatory system to the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in cardiovascular homeostasis. The primary mediators of this system are ANP and BNP, which are released from the atria and ventricles, respectively, in response to myocardial stretch and increased intracardiac pressure. These peptides exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates most of the downstream effects of ANP and BNP.

The physiological actions of natriuretic peptides include:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

Inhibition of the RAAS: Suppression of renin and aldosterone secretion.

-

Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac and vascular remodeling.

Neutral endopeptidase (NEP; also known as neprilysin or EC 3.4.24.11) is the primary enzyme responsible for the clearance and inactivation of natriuretic peptides. By targeting NEP for inhibition, compounds like this compound aim to augment the endogenous natriuretic peptide system, offering a therapeutic strategy for conditions such as hypertension and heart failure.

Mechanism of Action of this compound

This compound is a selective inhibitor of neutral endopeptidase. Its mechanism of action is centered on the blockade of NEP-mediated degradation of natriuretic peptides.

dot

As depicted in the signaling pathway diagram, this compound directly inhibits NEP. This inhibition prevents the breakdown of ANP and BNP, leading to their increased bioavailability and prolonged action at the NPR-A receptor. The resulting elevation in cGMP levels amplifies the physiological effects of the natriuretic peptides, contributing to a reduction in blood pressure and an increase in renal excretion of sodium and water.

Quantitative Data

Table 1: Effects of this compound in Conscious Cynomolgus Monkeys

| Parameter | Vehicle Control | This compound (300 µmol/kg i.v.) |

| Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 |

| cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 |

Table 2: Potentiation of ANP Effects by this compound in Conscious Cynomolgus Monkeys (during ANP infusion of 10 pmol/kg/min)

| Parameter | ANP Infusion Alone | ANP Infusion + this compound (300 µmol/kg i.v.) |

| Change in Mean Arterial Pressure (mmHg) | - | -13 ± 5 |

| Sodium Excretion (µEq/min) | 6.6 ± 3.2 | 31.3 ± 6.0 |

| cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 |

| Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 |

Table 3: Effects of this compound in Conscious DOCA-Salt Hypertensive Rats

| Parameter | Vehicle Control | This compound |

| Acute Administration (300 µmol/kg i.v.) | ||

| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 |

| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 |

| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 |

| Plasma ANP (fmol/mL) | 98 ± 14 | 333 ± 108 |

| NEP Inhibition | ||

| Kidney NEP Activity Inhibition (%) | - | 95% |

| Lung NEP Activity Inhibition (%) | - | 77% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Studies in Conscious Animals

Objective: To determine the effects of this compound on cardiovascular and renal parameters in conscious, unrestrained animal models.

Animal Models:

-

Conscious female cynomolgus monkeys.

-

Conscious male DOCA-salt hypertensive rats.

Surgical Preparation (Rats):

-

Rats are anesthetized.

-

A unilateral nephrectomy is performed.

-

A deoxycorticosterone acetate (DOCA) pellet is implanted subcutaneously.

-

Post-surgery, rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.

-

Catheters are implanted in the femoral artery (for blood pressure measurement and blood sampling) and femoral vein (for drug administration) and exteriorized at the back of the neck.

Experimental Procedure:

-

Animals are allowed to recover from surgery and acclimatize to the experimental setting.

-

On the day of the experiment, animals are placed in metabolic cages that allow for the separate collection of urine.

-

Baseline measurements of mean arterial pressure (MAP), heart rate, and urine output are recorded.

-

This compound or vehicle is administered intravenously as a bolus or continuous infusion.

-

MAP and heart rate are continuously monitored.

-

Urine is collected at timed intervals for the determination of volume, sodium concentration, and cGMP levels.

-

Blood samples are collected at specified time points for the measurement of plasma ANP concentrations.

Analytical Methods:

-

Plasma ANP and Urinary cGMP: Measured by specific radioimmunoassays (RIAs).

-

Urinary Sodium: Determined by flame photometry.

Measurement of NEP Activity

Objective: To quantify the inhibitory effect of this compound on NEP activity in tissue homogenates.

dot

Protocol:

-

Tissue Preparation: Kidney and lung tissues are harvested from animals treated with this compound or vehicle. Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a supernatant containing the enzyme.

-

Enzyme Reaction: The tissue supernatant is incubated with a specific fluorogenic NEP substrate (e.g., a peptide with a quenched fluorophore).

-

Inhibition: For in vitro assays, various concentrations of this compound would be pre-incubated with the enzyme preparation before the addition of the substrate to determine the IC50 value.

-

Detection: In the presence of active NEP, the substrate is cleaved, leading to the release of the fluorophore and an increase in fluorescence. The fluorescence intensity is measured over time using a fluorometer.

-

Quantification: The rate of the reaction is proportional to the NEP activity in the sample. The percentage of inhibition by this compound is calculated by comparing the activity in the presence and absence of the inhibitor.

Conclusion

This compound is a potent inhibitor of neutral endopeptidase that enhances the activity of the natriuretic peptide system. Preclinical data in relevant animal models have demonstrated its ability to increase natriuresis, diuresis, and lower blood pressure, particularly in hypertensive states. Although its clinical development was halted, the study of this compound has contributed to the validation of NEP as a therapeutic target for cardiovascular diseases. The insights gained from the investigation of early NEP inhibitors like this compound have paved the way for the development of newer generation drugs, such as the angiotensin receptor-neprilysin inhibitors (ARNIs), which have shown significant clinical benefit in the management of heart failure. This technical guide provides a foundational understanding of the role of this compound and, by extension, the broader therapeutic strategy of NEP inhibition in modulating the natriuretic peptide system.

The Neutral Endopeptidase Inhibitor SQ28603: A Potent Modulator of Atrial Natriuretic Peptide Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ28603 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). Preclinical studies have demonstrated that by inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to significant physiological responses, including natriuresis, diuresis, and a reduction in blood pressure. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its effects on ANP levels. The information presented herein is collated from key preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

Atrial natriuretic peptide is a cardiac hormone that plays a crucial role in regulating blood volume and blood pressure.[1] Its effects are mediated through the activation of natriuretic peptide receptors, which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP).[1] This signaling cascade results in vasodilation, increased glomerular filtration rate, and inhibition of sodium and water reabsorption in the kidneys.[1]

Neutral endopeptidase (NEP), also known as neprilysin, is a key enzyme responsible for the clearance of ANP from the circulation. This compound is a selective inhibitor of NEP. By blocking the action of this enzyme, this compound prevents the breakdown of ANP, thereby increasing its plasma concentration and potentiating its physiological effects.[2][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on ANP levels and related physiological parameters.

Effects of this compound in Conscious DOCA/Salt Hypertensive Rats

| Parameter | Vehicle | This compound (3.7 µmol/kg/min for 6h) | Reference |

| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 | [1] |

| Kidney NEP Activity (µmol/min) | 18.35 ± 0.61 | 1.28 ± 0.08 | [1] |

| Lung NEP Activity (µmol/kg) | 0.92 ± 0.14 | 0.29 ± 0.03 | [1] |

| Mean Arterial Pressure (mmHg) | 180 ± 7 (baseline) | 142 ± 7 (after 6h) | [1] |

| Urinary cGMP Excretion (pmol/kg/min) | 182 ± 36 | 1,009 ± 394 | [1] |

Effects of this compound in Conscious Female Cynomolgus Monkeys

| Condition | Parameter | Baseline | After this compound (300 µmol/kg) | Reference |

| Without ANP Infusion | Plasma ANP (fmol/mL) | Not significantly changed | Not significantly changed | [2] |

| Sodium Excretion (µequiv/min) | 4.9 ± 2.3 | 14.3 ± 2.1 | [2] | |

| cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | [2] | |

| With ANP Infusion (10 pmol/kg/min) | Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 | [2] |

| Sodium Excretion (µequiv/min) | 6.6 ± 3.2 | 31.3 ± 6.0 | [2] | |

| cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 | [2] |

Detailed Experimental Protocols

Study in Conscious DOCA/Salt Hypertensive Rats

-

Animal Model: Male Sprague-Dawley rats were made hypertensive by unilateral nephrectomy and subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, followed by the substitution of 1% NaCl and 0.2% KCl solution for drinking water.[1]

-

Drug Administration: this compound was administered intravenously. For acute studies, a single dose of 300 µmol/kg was given. For infusion studies, a continuous infusion of 3.7 µmol/kg/min was maintained for 6 hours.[1]

-

Blood and Urine Collection: Arterial blood samples were collected for the measurement of plasma ANP. Urine was collected to measure sodium and cGMP excretion.[1]

-

NEP Activity Assay: NEP activity in kidney and lung homogenates was determined by measuring the rate of hydrolysis of a specific substrate.[1]

-

ANP Radioimmunoassay: Plasma ANP concentrations were measured using a specific radioimmunoassay.[1]

Study in Conscious Female Cynomolgus Monkeys

-

Animal Model: Conscious, chair-restrained female cynomolgus monkeys were used.[2]

-

Drug Administration: this compound was administered as an intravenous bolus of 300 µmol/kg. In some experiments, this was preceded by a continuous intravenous infusion of human ANP (10 pmol/kg/min).[2]

-

Physiological Measurements: Blood pressure was monitored continuously. Urine was collected via a bladder catheter for the measurement of sodium and cGMP excretion. Blood samples were taken for the determination of plasma ANP concentrations.[2]

-

ANP Radioimmunoassay: Plasma ANP levels were quantified using a specific radioimmunoassay.[2]

Conclusion

This compound is a well-characterized neutral endopeptidase inhibitor that demonstrates a clear and potent effect on increasing endogenous levels of atrial natriuretic peptide. The preclinical data from studies in both hypertensive rats and normotensive monkeys consistently show that inhibition of NEP by this compound leads to a significant rise in plasma ANP concentrations, particularly in states of elevated ANP release or following exogenous ANP administration. This elevation in ANP is accompanied by predictable and therapeutically relevant physiological responses, including vasodilation and natriuresis. Although the clinical development of this compound was discontinued, the data generated from its preclinical evaluation provide a valuable framework for understanding the therapeutic potential of NEP inhibition in cardiovascular diseases. These findings have paved the way for the development of newer generations of NEP inhibitors, some of which are now in clinical use.

References

- 1. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of SQ 28,603, an inhibitor of neutral endopeptidase, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the neutral endopeptidase inhibitor, SQ 28,603, on regional haemodynamic responses to atrial natriuretic peptide or proendothelin-1 [1-38] in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Impact of SQ28603: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ28603 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By preventing the breakdown of these natriuretic peptides, this compound effectively enhances their physiological effects, leading to significant natriuretic, diuretic, and hypotensive outcomes. This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the core signaling pathway.

Core Mechanism of Action: Potentiation of Natriuretic Peptides

The primary mechanism of action of this compound is the competitive inhibition of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including ANP and BNP. By blocking NEP, this compound increases the circulating levels and prolongs the half-life of these peptides.[1]

The elevated levels of ANP and BNP then bind to their cognate receptors, primarily the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The accumulation of intracellular cGMP mediates a cascade of downstream physiological effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.

Physiological Effects of this compound

The administration of this compound has been shown to elicit significant physiological responses in various preclinical models, primarily in conscious monkeys and hypertensive rats. These effects are a direct consequence of the potentiation of endogenous natriuretic peptides.

Cardiovascular Effects

This compound administration leads to a notable reduction in mean arterial pressure (MAP), particularly in hypertensive subjects.[1] This hypotensive effect is attributed to the vasodilatory properties of ANP and BNP, which are enhanced by NEP inhibition. Studies in conscious, spontaneously hypertensive rats (SHR) have demonstrated a significant decrease in MAP following intravenous administration of this compound.[2] Similarly, in conscious cynomolgus monkeys, this compound potentiated the depressor responses to human BNP.[2]

Renal Effects

The most prominent renal effects of this compound are increased natriuresis (sodium excretion) and diuresis (urine output). By elevating ANP and BNP levels, this compound promotes sodium and water excretion by the kidneys. This is a key mechanism contributing to its blood pressure-lowering effects. In conscious cynomolgus monkeys, this compound administration resulted in a significant increase in sodium excretion.[3][4] Studies in conscious DOCA/salt hypertensive rats also showed a significant increase in urinary sodium excretion shortly after this compound administration.[1]

Biochemical Effects

A hallmark of this compound activity is the significant elevation of urinary cyclic guanosine monophosphate (cGMP) excretion.[1][2][3] This serves as a direct biomarker of the enhanced activation of the natriuretic peptide system. Increased plasma levels of ANP have also been observed following this compound administration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the physiological effects of this compound from preclinical studies.

Table 1: Effects of this compound in Conscious Cynomolgus Monkeys

| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Reference |

| Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 | [3][4] |

| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | [3][4] |

| Mean Arterial Pressure (mmHg) | No significant change | Potentiated hANP-induced reduction | [3] |

Table 2: Effects of this compound in Conscious DOCA/Salt Hypertensive Rats

| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Reference |

| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 | [1] |

| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 | [1] |

| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 | [1] |

| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 | [1] |

Table 3: Potentiation of Natriuretic Peptides by this compound (100 µmol/kg, i.v.) in Conscious Spontaneously Hypertensive Rats (SHR)

| Peptide (3 nmol/kg, i.v.) | Effect without this compound | Effect with this compound | Reference |

| rat BNP-32 | Natriuretic and cGMP responses > rat ANP 99-126 | Significantly potentiated | [2] |

| rat ANP 99-126 | Natriuretic and cGMP responses | Significantly potentiated | [2] |

| pig BNP-26 | Natriuretic and cGMP responses < rat ANP 99-126 | Significantly potentiated | [2] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of this compound's physiological effects, based on published studies.

In Vivo Blood Pressure and Natriuresis Measurement in Conscious Rats

-

Animal Model: Conscious, spontaneously hypertensive rats (SHR) or DOCA/salt hypertensive rats are commonly used.[1][2]

-

Surgical Preparation: Rats are anesthetized, and catheters are implanted in the femoral artery for blood pressure measurement and in the femoral vein for drug administration. A bladder catheter may also be implanted for urine collection.[5][6] Animals are allowed to recover from surgery before the experiment.

-

Experimental Procedure:

-

Rats are placed in metabolic cages that allow for the separate collection of urine and feces.

-

A baseline period is established to measure basal mean arterial pressure (MAP), heart rate, urine flow, and urinary sodium excretion.

-

This compound or vehicle is administered intravenously at the desired dose (e.g., 100 or 300 µmol/kg).[1][2]

-

In some protocols, a natriuretic peptide (e.g., rat BNP-32) is administered with or without this compound to assess potentiation.[2]

-

MAP and heart rate are continuously monitored.

-

Urine is collected at timed intervals (e.g., every 20 or 60 minutes) for several hours post-administration.

-

-

Data Analysis:

-

Urine volume is measured, and urinary sodium concentration is determined by flame photometry.

-

Urinary cGMP levels are measured using a radioimmunoassay (RIA) or enzyme immunoassay (EIA) kit.

-

Changes in MAP, natriuresis, and cGMP excretion are calculated relative to the baseline period and compared between treatment groups.

-

Hemodynamic and Renal Function Assessment in Conscious Monkeys

-

Animal Model: Conscious, female cynomolgus monkeys are often used.[3]

-

Experimental Setup: Monkeys are placed in primate restraining chairs. Catheters are inserted for intravenous infusion and blood sampling. A urinary catheter is placed for urine collection.

-

Protocol:

-

A control period is established to measure baseline cardiovascular and renal parameters.

-

This compound is administered intravenously at a specific dose (e.g., 300 µmol/kg).[3]

-

In some studies, a continuous infusion of a natriuretic peptide (e.g., human ANP) is given, and the effect of this compound on the peptide-induced responses is evaluated.[3]

-

Arterial blood pressure is continuously monitored.

-

Urine is collected in timed intervals.

-

Blood samples may be taken to measure plasma ANP concentrations.

-

-

Analysis:

-

Urine flow rate, urinary sodium, and cGMP excretion are determined.

-

Plasma ANP levels are measured by RIA.

-

The effects of this compound are compared to the control period and/or a vehicle-treated group.

-

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its physiological effects.

References

- 1. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of brain natriuretic peptides by SQ 28,603, an inhibitor of neutral endopeptidase 3.4.24.11, in monkeys and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of SQ 28,603, an inhibitor of neutral endopeptidase, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Natriuresis During an Acute Intravenous Sodium Chloride Infusion in Conscious Sprague Dawley Rats Is Mediated by a Blood Pressure-Independent α1-Adrenoceptor-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SQ28603 on the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SQ28603 and its significant impact on the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound is a potent and selective inhibitor of neutral endopeptidase 3.4.24.11 (NEP), an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound effectively elevates the circulating levels of these peptides, leading to an amplified activation of their receptors, particulate guanylate cyclases (pGCs). This, in turn, stimulates the synthesis of the second messenger cGMP, resulting in a cascade of downstream physiological effects, including vasodilation and natriuresis. This document summarizes the key quantitative data from preclinical studies, details the experimental methodologies employed, and provides a visual representation of the underlying signaling pathway.

Introduction to the cGMP Signaling Pathway

The cGMP signaling pathway is a crucial intracellular second messenger system involved in a myriad of physiological processes, including the regulation of vascular tone, platelet aggregation, and neuronal communication[1][2]. The pathway is primarily activated by two types of guanylate cyclases (GCs): soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclases (pGCs), which are transmembrane receptors for natriuretic peptides (NPs) like ANP and BNP[1][3]. Upon activation, these enzymes catalyze the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated through three main effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs) that degrade cyclic adenosine monophosphate (cAMP) and/or cGMP[1]. The termination of the cGMP signal is primarily achieved through its hydrolysis by PDEs[2].

Mechanism of Action of this compound

This compound exerts its influence on the cGMP signaling pathway through an indirect mechanism. It is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin[4]. NEP is a key enzyme responsible for the degradation and inactivation of several vasoactive peptides, most notably ANP and BNP[5].

By inhibiting NEP, this compound prevents the breakdown of endogenous natriuretic peptides. This leads to an increase in their plasma concentrations, thereby enhancing their biological activity[4]. The elevated levels of ANP and BNP result in greater stimulation of their cognate receptors, pGC-A and pGC-B, located on the surface of target cells such as vascular smooth muscle cells and kidney cells. This heightened receptor activation leads to a significant increase in the intracellular production of cGMP, amplifying the downstream signaling cascade and resulting in physiological responses such as vasodilation, natriuresis, and a decrease in blood pressure[4][6].

Figure 1. Mechanism of this compound on the cGMP signaling pathway.

Quantitative Data on the Impact of this compound

Preclinical studies in animal models have demonstrated the significant effects of this compound on key biomarkers of the cGMP signaling pathway. The following tables summarize the quantitative findings from studies conducted in conscious DOCA/salt hypertensive rats and conscious cynomolgus monkeys.

Effects of this compound in Conscious DOCA/Salt Hypertensive Rats

| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Fold Change | Reference |

| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1,068 ± 326 | ~5.2 | [4] |

| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 | ~3.4 | [4] |

| Mean Arterial Pressure (mm Hg) | 177 ± 12 | 154 ± 8 | - | [4] |

| Parameter | Vehicle | This compound (3.7 µmol/kg/min infusion) | Fold Change | Reference |

| Urinary cGMP Excretion (pmol/kg/min) | 182 ± 36 | 1,009 ± 394 | ~5.5 | [4] |

| Mean Arterial Pressure (mm Hg) | 180 ± 7 | 142 ± 7 | - | [4] |

Effects of this compound in Conscious Cynomolgus Monkeys

| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Fold Change | Reference |

| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | ~1.5 | [6] |

| Parameter | ANP Infusion (10 pmol/kg/min) | ANP Infusion + this compound (300 µmol/kg) | Fold Change | Reference |

| Urinary cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 | ~3.3 | [6] |

| Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 | ~2.1 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vivo Studies in Conscious DOCA/Salt Hypertensive Rats

Animal Model: Male DOCA/salt hypertensive rats are used as a model for hypertension.

Surgical Preparation: Rats undergo a unilateral nephrectomy. Following a recovery period, a deoxycorticosterone acetate (DOCA) pellet is implanted subcutaneously, and the rats are provided with a high-salt diet (e.g., 1% NaCl in drinking water) to induce hypertension.

Drug Administration:

-

Intravenous (i.v.) Bolus Injection: this compound is dissolved in a suitable vehicle (e.g., saline). The solution is administered as a single bolus injection into the lateral tail vein of the conscious rat, which is gently restrained in a suitable device. A 25-27 gauge needle is typically used.

-

Intravenous Infusion: For continuous administration, a catheter is surgically implanted into a jugular or femoral vein and exteriorized. The conscious rat is then connected to an infusion pump for the controlled delivery of this compound over a specified period.

Sample Collection:

-

Urine Collection: Conscious rats are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over specified time intervals (e.g., every 20 minutes or hourly) to measure urinary volume and cGMP excretion.

-

Blood Collection: Blood samples are collected from a cannulated artery (e.g., carotid or femoral artery) or via tail vein sampling at designated time points. Plasma is separated by centrifugation and stored at -80°C for ANP analysis.

Biochemical Analysis:

-

Urinary cGMP Measurement: Urinary cGMP concentrations are determined using a commercially available radioimmunoassay (RIA) kit. The assay is performed according to the manufacturer's instructions, and the results are expressed as pmol/kg/min.

-

Plasma ANP Measurement: Plasma ANP levels are quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Studies in Conscious Cynomolgus Monkeys

Animal Model: Conscious female cynomolgus monkeys are used for these studies.

Drug Administration:

-

Intravenous (i.v.) Administration: this compound is administered intravenously. A catheter is inserted into a peripheral vein (e.g., cephalic or saphenous vein) of the conscious, restrained monkey.

-

Atrial Natriuretic Peptide (ANP) Infusion: Human ANP is infused at a constant rate using an infusion pump connected to a venous catheter.

Sample Collection:

-

Urine Collection: Monkeys are placed in metabolic cages for the collection of urine. Urine samples are collected at baseline and at various time points after drug administration.

-

Blood Collection: Blood samples are drawn from a peripheral vein at specified intervals. Plasma is prepared and stored for ANP analysis.

Biochemical Analysis:

-

Urinary cGMP Measurement: Urinary cGMP levels are measured using a radioimmunoassay (RIA).

-

Plasma ANP Measurement: Plasma ANP concentrations are determined using an ELISA kit.

Figure 2. General experimental workflow for in vivo studies.

Conclusion

This compound represents a compelling therapeutic strategy for conditions characterized by impaired cGMP signaling, such as hypertension and heart failure. By inhibiting neutral endopeptidase, this compound effectively elevates endogenous natriuretic peptide levels, leading to a sustained increase in cGMP production and its associated beneficial downstream effects. The quantitative data from preclinical models in rats and monkeys provide strong evidence for the potent and predictable impact of this compound on the cGMP signaling pathway. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of NEP inhibitors as a valuable class of cardiovascular therapeutics.

References

- 1. research.vt.edu [research.vt.edu]

- 2. Biologic Data of Cynomolgus Monkeys Maintained under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Puncture Blood Collection in Rats | Animals in Science [queensu.ca]

- 4. arborassays.com [arborassays.com]

- 5. Continuous complete collection of uncontaminated urine in conscious rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

Preliminary In Vitro Profile of SQ28603: A Neutral Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ28603, chemically identified as N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-beta-alanine, is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). By inhibiting NEP, this compound effectively increases the circulating levels of these peptides, leading to physiological responses such as vasodilation, natriuresis, and diuresis. This whitepaper provides a summary of the available preliminary in vitro information on this compound, focusing on its mechanism of action.

While extensive in vivo studies have characterized the pharmacological effects of this compound, detailed public domain information regarding its specific in vitro quantitative data, such as IC50 and Ki values, and comprehensive experimental protocols for its in vitro characterization is limited. This document is therefore structured to present the established mechanism of action and a generalized experimental framework for assessing NEP inhibition, in the absence of specific published data for this compound.

Core Mechanism of Action

The primary molecular target of this compound is Neutral Endopeptidase (EC 3.4.24.11). NEP is a key enzyme in the cardiovascular and renal systems, responsible for the inactivation of natriuretic peptides. The inhibition of NEP by this compound leads to an accumulation of ANP and BNP, which then exert their physiological effects through their cognate receptors.

Signaling Pathway of NEP Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

For the purpose of this guide, the following table structure is provided as a template for how such data would be presented if it were available.

| Parameter | Value | Enzyme Source | Substrate | Assay Conditions | Reference |

| IC50 | Not Available | e.g., Recombinant Human NEP | e.g., Fluorogenic Peptide Substrate | e.g., pH 7.4, 37°C | N/A |

| Ki | Not Available | e.g., Recombinant Human NEP | e.g., Fluorogenic Peptide Substrate | e.g., pH 7.4, 37°C | N/A |

| Selectivity | Not Available | e.g., Panel of Metalloproteases | N/A | N/A | N/A |

Experimental Protocols

Detailed, specific experimental protocols for the in vitro characterization of this compound are not published. However, a general methodology for a Neutral Endopeptidase inhibition assay can be described. This would typically be the foundational experiment to determine the IC50 of an inhibitor like this compound.

Generalized Neutral Endopeptidase (NEP) Inhibition Assay Protocol

1. Objective: To determine the concentration-dependent inhibition of NEP activity by this compound and to calculate the IC50 value.

2. Materials:

- Recombinant Human Neutral Endopeptidase (NEP)

- Fluorogenic NEP substrate (e.g., Abz-GFSPFRQ-EDDnp)

- Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.4)

- This compound (dissolved in a suitable solvent, e.g., DMSO)

- 96-well black microplates

- Fluorescence microplate reader

3. Experimental Workflow:

The following diagram outlines a typical workflow for an in vitro NEP inhibition assay.

4. Assay Procedure:

- Prepare a serial dilution of this compound in the assay buffer.

- In a 96-well microplate, add a fixed concentration of recombinant human NEP to each well.

- Add the various concentrations of this compound to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

- Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

- Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

- Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

- Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.

Conclusion

This compound is a well-established potent and selective inhibitor of Neutral Endopeptidase, with a clear mechanism of action that leads to the potentiation of natriuretic peptides. While its in vivo effects are documented, the public availability of its specific in vitro quantitative data and detailed experimental protocols is limited. The information and generalized protocols provided in this guide are intended to offer a foundational understanding of the in vitro profile of this compound for research and drug development professionals. Further investigation into proprietary or unpublished data would be necessary to obtain the specific quantitative metrics for this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a Therapeutic Compound

Note on SQ28603: Publicly available scientific literature and databases do not contain information regarding a compound designated "this compound." The following application note and protocol are provided as a detailed, illustrative example for the in vivo administration of a hypothetical small molecule inhibitor, herein named "Inhibitor-X," targeting the PI3K/Akt signaling pathway in a cancer research setting. This template is designed for researchers, scientists, and drug development professionals and can be adapted for specific compounds once their pharmacological and toxicological profiles are established.

Application Note: In Vivo Efficacy of Inhibitor-X in a Xenograft Model

Introduction

Inhibitor-X is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in various human cancers. Dysregulation of this pathway is often associated with tumor growth and resistance to therapy. This document outlines the in vivo protocol for evaluating the anti-tumor efficacy of Inhibitor-X in a subcutaneous xenograft mouse model.

Mechanism of Action: Targeting the PI3K/Akt Pathway

Inhibitor-X is designed to block the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the downstream activation of key signaling proteins, including Akt and mTOR, leading to the induction of apoptosis and a reduction in cell proliferation within the tumor.

Caption: PI3K/Akt signaling pathway and the inhibitory action of Inhibitor-X.

Experimental Protocol: In Vivo Administration of Inhibitor-X

Animal Model and Husbandry

-

Species: Athymic Nude Mice (Hsd:Athymic Nude-Foxn1nu)

-

Age/Weight: 6-8 weeks old, 20-25 g

-

Supplier: Envigo or Charles River Laboratories

-

Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle.

-

Diet: Standard chow and water are provided ad libitum.

-

Acclimatization: Animals are acclimated for a minimum of 7 days before the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Tumor Implantation

-

Cell Line: Human prostate cancer cell line (e.g., PC-3), known to have a constitutively active PI3K pathway.

-

Cell Preparation: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are harvested at 80-90% confluency.

-

Implantation: A suspension of 2 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the right flank of each mouse.

Experimental Design and Dosing

-

Tumor Growth Monitoring: Tumor volumes are measured three times per week using digital calipers. Volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group).

-

Dosing Formulation: Inhibitor-X is formulated in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The formulation should be prepared fresh daily.

-

Administration:

-

Vehicle Control Group: Administered with the vehicle solution daily via oral gavage (p.o.).

-

Inhibitor-X Group: Administered with Inhibitor-X at a dose of 50 mg/kg daily via oral gavage (p.o.).

-

-

Duration: Treatment is continued for 21 consecutive days.

Caption: Workflow for the in vivo efficacy study of Inhibitor-X.

Endpoint Analysis

-

Tumor Volume and Body Weight: Monitored and recorded throughout the study. Significant weight loss (>15%) may require euthanasia.

-

Terminal Procedure: At the end of the 21-day treatment period, mice are euthanized via CO2 asphyxiation followed by cervical dislocation.

-

Sample Collection: Tumors are excised, weighed, and a portion is snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-Akt), while the remainder is fixed in 10% neutral buffered formalin for histopathology.

Data Presentation

Quantitative data from the study should be summarized for clear interpretation and comparison between treatment groups.

| Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SEM) |

| Vehicle Control | 10 | 125.4 ± 8.2 | 1580.6 ± 112.5 | - | 23.5 ± 0.8 |

| Inhibitor-X (50 mg/kg) | 10 | 128.1 ± 7.9 | 455.2 ± 45.7 | 71.2 | 22.9 ± 0.6 |

Application Notes and Protocols for SQ28603 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of SQ28603, a potent inhibitor of neutral endopeptidase (NEP), in rodent models. The information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of NEP inhibition.

Introduction to this compound

This compound is a selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin or NEP 3.4.24.11. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased circulating levels and enhanced physiological effects, including vasodilation, natriuresis, and diuresis. This mechanism of action makes this compound a valuable tool for studying the therapeutic effects of augmenting the natriuretic peptide system in various cardiovascular and renal disease models.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by modulating the natriuretic peptide signaling pathway. The diagram below illustrates the mechanism of action.

Recommended Dosages in Rodent Models

The appropriate dosage of this compound can vary depending on the rodent species, the specific disease model, and the route of administration. The following table summarizes the dosages reported in the literature for rats. Data for mice and for oral and intraperitoneal administration in rats were not available in the reviewed literature.

| Rodent Model | Administration Route | Dosage | Vehicle/Solvent | Reference |

| Conscious DOCA/salt hypertensive rats | Intravenous (i.v.) bolus | 300 µmol/kg | Not specified | [1] |

| Conscious DOCA/salt hypertensive rats | Intravenous (i.v.) infusion | 3.7 µmol/kg/min | Not specified | [1] |

| Conscious Long Evans rats | Intravenous (i.v.) | 50 mg/kg | Not specified | [2] |

Experimental Protocols

Preparation of this compound Solution for Injection

Note: The specific solvent for this compound was not detailed in the reviewed literature. Researchers should determine the appropriate solvent based on the physicochemical properties of the compound and the intended route of administration. Common vehicles for intravenous administration in rodents include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent if necessary.

General Protocol:

-

Weigh the required amount of this compound powder using an analytical balance.

-

In a sterile container, dissolve the this compound powder in the chosen vehicle.

-

Gently vortex or sonicate the solution if necessary to ensure complete dissolution.

-

Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for intravenous administration.

-

The final concentration of the solution should be calculated to allow for the desired dosage to be administered in an appropriate volume for the specific rodent model and route of administration.

Administration of this compound to Rodents

The following are general guidelines for common administration routes. Adherence to institutional animal care and use committee (IACUC) protocols is mandatory.

a. Intravenous (i.v.) Injection (Tail Vein)

-

Animal Restraint: Properly restrain the rat or mouse to immobilize the tail. Various commercial restrainers are available.

-

Vein Dilation: If necessary, dilate the lateral tail vein by warming the tail with a heat lamp or warm water.

-

Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G for mice, 25-27G for rats), insert the needle into the vein at a shallow angle.

-

Administration: Slowly inject the prepared this compound solution.

-

Confirmation: Successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.

-

Post-injection Care: Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

b. Intraperitoneal (i.p.) Injection

-

Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen.

-

Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Injection: Insert a sterile needle (e.g., 25-27G) at a 30-45 degree angle through the skin and abdominal wall.

-

Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.

-

Administration: Inject the this compound solution.

c. Oral Gavage

-

Animal Restraint: Firmly but gently restrain the animal.

-

Gavage Needle: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.

-

Procedure: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

-

Administration: Slowly administer the this compound solution.

-

Post-gavage Monitoring: Observe the animal for any signs of distress or regurgitation.

In Vivo Neutral Endopeptidase (NEP) Activity Assay

This protocol provides a general workflow for assessing the in vivo inhibitory effect of this compound on NEP activity in rodent plasma or tissue homogenates.

Detailed Steps:

-

Animal Treatment: Administer this compound or vehicle to different groups of rodents according to the desired experimental design.

-